[4-(4-Chlorophenyl)piperazin-1-yl](morpholin-4-yl)methanone - 700856-05-9

[4-(4-Chlorophenyl)piperazin-1-yl](morpholin-4-yl)methanone

Catalog Number: EVT-265460
CAS Number: 700856-05-9
Molecular Formula: C15H20ClN3O2
Molecular Weight: 309.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CRT0093964 is a selective inhibitor of AKR1C3.

S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-ylmethyl]indan-2-yl])

Compound Description:

S 18126 is a benzoindane derivative investigated as a potent, selective, and competitive antagonist at dopamine D4 receptors. [] In vitro studies revealed that S 18126 exhibited high affinity for hD4 receptors (Ki = 2.4 nM) and demonstrated > 100-fold selectivity over other dopamine receptor subtypes (hD2, hD3, hD1, hD5). []

While both S 18126 and methanone share a piperazine ring, S 18126's core structure is a benzoindane, and it lacks the morpholine moiety present in the target compound. They are grouped into the same chemical category as piperazine derivatives. The research on S 18126 highlights the importance of exploring various substituents and structural modifications around the piperazine ring to achieve desired pharmacological profiles. []

L 745,870 (3-(4-[4-chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2, 3b]pyridine)

Compound Description:

L 745,870 is another potent and selective dopamine D4 receptor antagonist investigated alongside S 18126. [] Similar to S 18126, L 745,870 displays high affinity for hD4 receptors (Ki = 2.5 nM) and selectivity over hD2 and hD3 subtypes. []

Raclopride

Raclopride, a substituted benzamide, is a known dopamine D2/D3 receptor antagonist. [] Unlike S 18126 and L 745,870, raclopride exhibits low affinity for hD4 receptors and demonstrates potent antagonistic activity at hD2 and hD3 receptors. []

Relevance:

Although raclopride differs significantly in structure from methanone, its inclusion in the research comparing D4-selective antagonists (S 18126 and L 745,870) provides a comparative context for understanding the pharmacological effects associated with selective D4 versus D2/D3 receptor blockade. []

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide

Compound Description:

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide is a high-affinity and selective dopamine D4 receptor ligand. [, ] This compound displayed very high affinity for the D4 receptor (IC50 = 0.057 nM) with a selectivity of >10,000 for the D4 versus the D2 receptor. []

Compound Description:

methanone is a compound structurally similar to the target compound. [, ] A series of its derivatives were synthesized and evaluated for their anticancer and antituberculosis activities. []

Relevance:

This compound bears a close structural resemblance to methanone. Both share the (4-chlorophenyl)(piperazin-1-yl)methanone core structure. The only difference lies in the substituent attached to the methanone bridge: a morpholine ring in the target compound and a cyclopropyl group in this related compound. This highlights the potential of modifying this position for exploring different biological activities. [, ]

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Compound Description:

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a novel compound synthesized via a three-step protocol. []

Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates

Compound Description:

A series of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were synthesized and evaluated for their in vitro cytotoxic activity. [] Among them, compound 10ec showed the highest cytotoxicity against the BT-474 cancer cell line (IC50 = 0.99 ± 0.01 μM). []

(4-Chlorophenyl)(4-methylpiperidin-1-yl)methanone

Compound Description:

(4-Chlorophenyl)(4-methylpiperidin-1-yl)methanone is a structurally related compound where the morpholine ring in the target compound is replaced with a 4-methylpiperidine ring. [] The crystal structure shows that the methylpiperidine ring adopts a stable chair conformation. []

Relevance:

This compound shares the (4-chlorophenyl)(piperidin-1-yl)methanone core structure with methanone. The only difference is the presence of a nitrogen atom in the six-membered ring of the target compound (morpholine) compared to a carbon atom in this related compound (piperidine). This structural similarity suggests that variations in the six-membered heterocycle could be explored for modulating biological activity. []

Compound Description:

These two series of compounds were synthesized and evaluated for their in vitro antimicrobial activity. [] The compounds displayed a broad spectrum of activity against various Gram-positive and Gram-negative bacteria and Candida species. []

Relevance:

The 5‐[2‐(Morpholin‐4‐yl)acetamido]‐2‐(p‐substituted phenyl)benzoxazoles series shares the morpholin-4-ylmethanone moiety with methanone, highlighting the potential of this moiety in designing antimicrobial agents. On the other hand, the 5‐[2‐(4‐Substituted piperazin‐1‐yl)acetamido]‐2‐(p‐substituted phenyl)benzoxazoles series, despite having a piperazine ring, differs significantly in overall structure from the target compound. []

PF-00734200 ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone)

Compound Description:

PF-00734200 is a dipeptidyl peptidase IV (DPP-IV) inhibitor that was investigated for the treatment of type 2 diabetes. [, , ] Its metabolism and pharmacokinetic profile were extensively studied in rats, dogs, and humans. [, , ]

Relevance:

Although structurally distinct from methanone, PF-00734200 also contains a piperazine ring, highlighting the prevalence of this heterocycle in medicinal chemistry. The research on PF-00734200 exemplifies how modifications to the substituents on the piperazine ring can lead to diverse pharmacological activities, such as DPP-IV inhibition in this case. [, , ]

2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester

Compound Description:

This compound, 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester, is a derivative of 4-(4-chlorophenyl)piperazine. []

1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one

Compound Description:

This compound is a complex molecule containing a 4-(4-chlorophenyl)piperazin-1-yl group linked to a dihydropyridazinone moiety. [] Its crystal structure reveals interesting conformational features and intermolecular interactions. []

(1S,2R,3R,6R,7S,8R,10S,11S)-13-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}-10-hydroxy-4,9-dimethyl-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-14-one

Compound Description:

This complex molecule is a derivative of 9α-hydroxyparthenolide, a natural product isolated from Anvillea radiata. [] It features a 4-(4-chlorophenyl)piperazine moiety attached to a polycyclic system. []

2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)

Compound Description:

GDC-0941 is a potent, selective, and orally bioavailable inhibitor of class I PI3 kinase developed for the treatment of cancer. []

Relevance:

Although structurally distinct from methanone, GDC-0941 shares the morpholine ring, highlighting the presence of this heterocycle in medicinal chemistry beyond dopamine D4 receptor ligands. The development of GDC-0941 emphasizes the potential of incorporating morpholine and piperazine rings in designing drugs for various therapeutic areas. []

N-{(2Z)-4-[4-(3-chlorophenyl)piperazin-1-yl]but-2-enyl}-1,8-naphthalimide

Compound Description:

N-{(2Z)-4-[4-(3-chlorophenyl)piperazin-1-yl]but-2-enyl}-1,8-naphthalimide is a compound that contains a chlorophenylpiperazine moiety, similar to the target compound. []

[4-(4-Fluorobenzyl)piperazin-1-yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone (Compound 26)

Compound Description:

Compound 26 is a potent competitive inhibitor of tyrosinase from Agaricus bisporus (AbTYR), exhibiting an IC50 of 0.18 μM. [] This compound demonstrated antimelanogenic effects on B16F10 cells without significant cytotoxicity. []

Relevance:

While structurally different from methanone, Compound 26 shares the (arylpiperazin-1-yl)(phenyl)methanone core structure. The differences lie in the substituents on both the piperazine and the phenyl ring. In Compound 26, the piperazine is substituted with a 4-fluorobenzyl group, and the phenyl ring bears chloro and nitro substituents. This comparison highlights the potential of modifying the substituents around the core structure to target different enzymes and biological processes. []

N-(2-benzoyl-4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides

Compound Description:

This series of compounds was synthesized and evaluated for their potential as central nervous system (CNS) agents, particularly for their anxiolytic and skeletal muscle relaxant activities. []

(E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one (Compound 5)

Compound Description:

Compound 5, a derivative containing a piperazine ring and a chlorophenyl moiety, was synthesized and evaluated for its anti-ischemic activity. [] In vivo studies demonstrated that Compound 5 significantly prolonged the survival time of mice subjected to acute cerebral ischemia. []

Relevance:

Structurally, Compound 5 differs from methanone by lacking the morpholine ring and featuring a longer carbon chain (propenone) connecting the piperazine to the chlorophenyl group. Additionally, the piperazine ring in Compound 5 is substituted with a bis(4-methoxyphenyl)methyl group. Despite these structural differences, both compounds share a common scaffold of piperazine and chlorophenyl moieties, indicating the potential versatility of these structural units in medicinal chemistry. []

2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol

Compound Description:

2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol is a derivative synthesized from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine. []

(4-Chlorophenyl)(2-hydroxy-7-methoxynaphthalen-1-yl)methanone

Compound Description:

This compound, featuring a chlorophenyl group linked to a substituted naphthalene ring system via a methanone bridge, has been structurally characterized. []

3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6)

Compound Description:

Compound 6 is a pyrrolidine-2,5-dione derivative that exhibits potent anticonvulsant activity. [] It showed better ED50 and protective index values than the reference drug valproic acid in both the maximal electroshock (MES) and the psychomotor (6 Hz, 32 mA) seizure tests. []

Relevance:

Although structurally distinct from methanone, Compound 6 shares the 4-(fluorophenyl)piperazin-1-yl moiety. The presence of this shared substructure, albeit with a fluorine atom instead of chlorine, suggests that arylpiperazine moieties could play a role in modulating various pharmacological activities, including anticonvulsant activity. []

(3-cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)piperazin-1-yl]methanone, hydrochloride

Compound Description:

This compound is a known antagonist of the 5-HT2A receptor and is investigated for its potential as a medicinal agent. [, , , , ]

2-[4-(3-chlorophenyl) piperazin-1-yl]-1,8-naphthyridine -3-carboxylic acid (7e)

Compound Description:

7e is a novel 5-HT3 receptor antagonist that demonstrates antidepressant and anxiolytic-like effects in rodent behavioral models. []

Relevance:

Similar to methanone, 7e incorporates a chlorophenylpiperazine moiety, albeit with the chlorine atom at the 3-position of the phenyl ring. This structural similarity suggests a potential relationship between this moiety and activity at serotonin receptors, even though the overall structures and pharmacological profiles differ. []

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description:

SR141716A is a potent and selective antagonist for the CB1 cannabinoid receptor. [, ] It is used in research to investigate the role of CB1 receptors in various physiological processes. [, ]

(4-Chlorophenyl)(2,7-dimethoxy-8-nitronaphthalen-1-yl)methanone

Compound Description:

(4-Chlorophenyl)(2,7-dimethoxy-8-nitronaphthalen-1-yl)methanone is a derivative featuring a chlorophenyl group connected to a substituted naphthalene ring system via a methanone bridge. []

Compound Description:

This compound, containing a pyrazoline ring linked to chlorophenyl and pyridyl groups, has been structurally characterized. []

Compound Description:

This compound, characterized by a pyrazole ring linked to a chlorophenyl and a thiophene ring, has been structurally elucidated. []

Relevance:

Despite sharing the 4-chlorophenyl moiety with methanone, methanone differs significantly in its overall structure. Instead of a piperazine ring, it features a pyrazole ring connected to a thiophene ring through a methanone bridge. This comparison highlights the versatility of the 4-chlorophenyl group as a building block in diverse chemical syntheses. []

(2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives

Compound Description:

This series of compounds incorporates both thiazole and piperazine rings and was investigated for their antimicrobial activity. []

[4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678)

Compound Description:

RG1678 is a potent and selective GlyT1 inhibitor that has shown promising results in a phase II clinical trial for treating schizophrenia. []

2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives

Compound Description:

This series of thiophene derivatives was designed and synthesized as allosteric enhancers of the A1 adenosine receptor. [] The nature of the substituents on the piperazine ring significantly influenced their activity. []

N‐(4‐(4‐(2‐Halogenophenyl)piperazin‐1‐yl)butyl) Substituted Cinnamoyl Amide Derivatives

Compound Description:

This series of cinnamoyl amide derivatives was designed and synthesized to target dopamine D2 and D3 receptors. [] They exhibited high to remarkable receptor affinities, with some compounds displaying selectivity for the D3 receptor. []

(4-(7-chloroquinolin-4-yl)piperazin-1-yl)(substitutedphenyl)methanones

Compound Description:

This series of compounds incorporates both a quinoline and a piperazine ring and was synthesized and evaluated for their antimicrobial activity. []

(4-Chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone

Compound Description:

This compound features a pyrazole ring linked to a chlorophenyl group, a methoxyphenyl group, and a nitrofuran ring. []

(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229)

Compound Description:

LDK1229 is a novel cannabinoid CB1 receptor inverse agonist that belongs to the benzhydryl piperazine class. [] It exhibits similar efficacy to SR141716A in antagonizing the basal G protein coupling activity of CB1. []

This 'Related Compounds' section provides a comprehensive overview of compounds mentioned in the context of research related to methanone. The structural similarities and differences, along with the diverse biological activities observed, highlight the importance of exploring various structural modifications around the core scaffold for discovering novel therapeutic agents.

Properties

CAS Number

700856-05-9

Product Name

[4-(4-Chlorophenyl)piperazin-1-yl](morpholin-4-yl)methanone

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone

Molecular Formula

C15H20ClN3O2

Molecular Weight

309.79 g/mol

InChI

InChI=1S/C15H20ClN3O2/c16-13-1-3-14(4-2-13)17-5-7-18(8-6-17)15(20)19-9-11-21-12-10-19/h1-4H,5-12H2

InChI Key

KDSIRFZJOTZBPT-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3

Solubility

Soluble in DMSO

Synonyms

CRT0093964; CRT-0093964; CRT 0093964;

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.